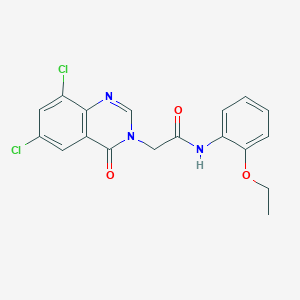
Benzoic acid, 4-(allyloxy)-3,5-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(allyloxy)-3,5-diethyl- is an organic compound that belongs to the family of benzoic acids. This compound is characterized by the presence of an allyloxy group and two ethyl groups attached to the benzene ring. It is a derivative of benzoic acid, which is widely used in various industrial applications due to its preservative and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-diethyl- can be achieved through several synthetic routes. One common method involves the allylation of 3,5-diethylbenzoic acid using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(allyloxy)-3,5-diethyl- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-diethyl- undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(allyloxy)-3,5-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-diethyl- involves its interaction with various molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound, widely used as a preservative.
4-Hydroxybenzoic acid: Known for its use in the synthesis of parabens.
3,5-Diethylbenzoic acid: A structural analog with similar chemical properties.
Uniqueness
Benzoic acid, 4-(allyloxy)-3,5-diethyl- is unique due to the presence of both allyloxy and ethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
7192-43-0 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3,5-diethyl-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c1-4-7-17-13-10(5-2)8-12(14(15)16)9-11(13)6-3/h4,8-9H,1,5-7H2,2-3H3,(H,15,16) |
Clave InChI |
ROPIJQGJZIMXLI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1OCC=C)CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)

![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)


![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)

![7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12004097.png)

![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12004123.png)
![2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)
